molecular formula C11H9ClN2O2 B13671795 Methyl 2-amino-8-chloroquinoline-3-carboxylate

Methyl 2-amino-8-chloroquinoline-3-carboxylate

Cat. No.: B13671795
M. Wt: 236.65 g/mol
InChI Key: OCTJDUYSOQMFDJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-8-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-8-chloroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.

    Reaction with Amines: The aldehyde group is reacted with an amine to form the corresponding imine.

    Cyclization: The imine undergoes cyclization to form the quinoline ring system.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs for treating infectious diseases.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, preventing bacterial replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-3-carboxylate
  • 8-chloroquinoline-3-carboxylate
  • 2-aminoquinoline-3-carboxylate

Uniqueness

Methyl 2-amino-8-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro substituents on the quinoline ring. This combination enhances its biological activity and makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

methyl 2-amino-8-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14)

InChI Key

OCTJDUYSOQMFDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)N

Origin of Product

United States

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